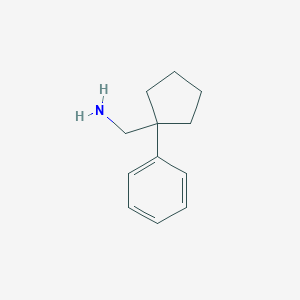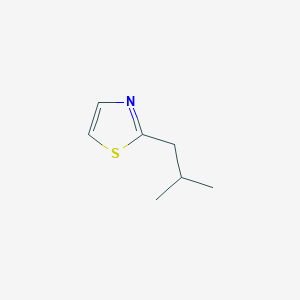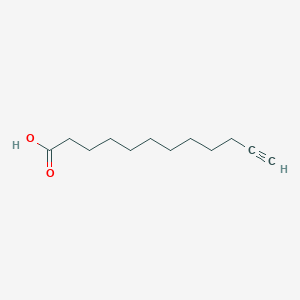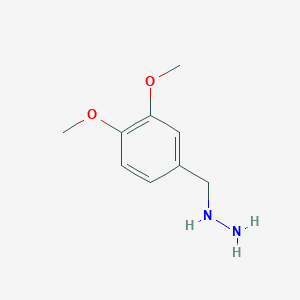
2,15-Hexadecanedione
Overview
Description
2,15-Hexadecanedione (2,15-HDD) is a compound that belongs to the class of diketones. It is a yellow-colored liquid with a pungent odor and is used in the food industry as a flavoring agent. However, recent scientific research has shown that 2,15-HDD has potential applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
Synthesis Methods : Various methods for synthesizing 2,15-Hexadecanedione have been developed. Tsuji et al. (1978) described a synthesis method starting from a butadiene telomer, yielding this compound through oxidation and reduction processes (Tsuji, Kaito, Yamada, & Mandai, 1978). Similarly, Yoshida and Saito (1982) achieved synthesis from alkyl sulfone, involving Claisen condensation and Wolff-Kishner reduction (Yoshida & Saito, 1982).
Muscone Precursor : this compound is a key intermediate in the synthesis of dl-muscone. Zhao Wen-jun (2007) detailed a process starting from tetradecanedioic acid to produce this compound, which was then used for preparing muscone (Zhao Wen-jun, 2007). In another study, Guo Bing-nan (2006) used phase-transfer catalytic condensation to synthesize the compound as an intermediate for muscone (Guo Bing-nan, 2006).
Biological Applications : Yuan, Gu, and Shi (2005) explored a biomimetic approach for synthesizing this compound, highlighting its potential in natural product synthesis (Yuan, Gu, & Shi, 2005). This indicates broader applications in biological and medicinal chemistry.
Variations in Synthesis : Other studies have focused on modifying existing synthesis methods to improve yield and efficiency. For example, Tsuji, Kaito, and Takahashi (1978) reported a modified synthesis process involving the use of PdCl2/CuCl/O2 and Grignard reagents (Tsuji, Kaito, & Takahashi, 1978).
Catalysis in Synthesis : The role of catalysis in the synthesis of this compound has been explored. Tsuji, Yamada, Kaito, and Mandai (1979) described a regioselective aldol condensation process using organoaluminum compounds (Tsuji, Yamada, Kaito, & Mandai, 1979).
Safety and Hazards
Mechanism of Action
Target of Action
2,15-Hexadecanedione, also known as hexadecane-2,15-dione, is a complex organic compound . .
Biochemical Pathways
The synthesis of this compound involves several biochemical reactions. The terminal double bond of 3,8-nonadienoate is oxidized to a methyl ketone with a catalyst system of PdCl2/CuCl/O2, and the internal double bond is reduced to give 8-oxononanoate . This is then hydrolyzed to 8-oxononanoic acid . The Kolbe electrolysis of the acid produces this compound . .
properties
IUPAC Name |
hexadecane-2,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(2)18/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHLAYDIMKILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332468 | |
| Record name | 2,15-Hexadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18650-13-0 | |
| Record name | 2,15-Hexadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,15-Hexadecanedione in scientific research?
A1: this compound serves as a crucial precursor in the synthesis of muscone [, , , ]. Muscone is a valuable fragrant compound found naturally in limited quantities, making its synthetic production highly significant.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H30O2. Its molecular weight is 254.41 g/mol.
Q3: Can you describe some of the synthetic routes used to produce this compound?
A3: Several synthetic methods have been developed for this compound, including:
- From Butadiene: This approach utilizes butadiene telomers as starting materials, employing palladium-catalyzed oxidation and coupling reactions [, , ].
- From Tetrahydrofolate Coenzyme Model: Biomimetic synthesis utilizes bisbenzimidazolium salts as tetrahydrofolate coenzyme models, reacting them with methyl magnesium iodide [, ].
- From α,ω-diols: Iridium catalysts facilitate the alkylation of acetone with 1,10-decanediol, leading to this compound [].
- From Tetradecanedioic Acid: This method involves reacting tetradecanedioic acid with chlorosulfoxide followed by a reaction with halogenomethylzinc [].
Q4: What role does palladium play in the synthesis of this compound from butadiene?
A4: Palladium catalysts, specifically PdCl2/CuCl/O2 systems, are crucial for oxidizing terminal double bonds of butadiene derivatives to methyl ketones, ultimately leading to this compound [, ].
Q5: What is the significance of the "one-carbon unit transfer reaction" in the context of this compound synthesis?
A5: Inspired by the natural process of one-carbon unit transfer by the tetrahydrofolate coenzyme, researchers have developed a biomimetic synthesis of this compound using bisbenzimidazolium salts as tetrahydrofolate coenzyme models [, ].
Q6: How is this compound converted to muscone?
A6: this compound undergoes an intramolecular aldol condensation to form a cyclic ketone. Subsequent catalytic hydrogenation of this intermediate yields the final product, muscone [, ].
Q7: What is the role of titanium tetrachloride (TiCl4) in the synthesis of muscone from this compound?
A7: TiCl4, combined with tertiary amines, acts as a catalyst in the intramolecular ring-closing aldol condensation of this compound, a crucial step in the synthesis of dehydro-muscone, which is subsequently hydrogenated to yield muscone [].
Q8: Has this compound been identified in any natural sources?
A8: Yes, this compound has been identified as a component of the volatile oil extracted from the blossom of Incarvillea younghusbandii Sprague [].
Q9: Are there any spectroscopic data available to confirm the structure of this compound?
A9: Yes, the structure of this compound has been confirmed using spectroscopic techniques such as 1H NMR and IR spectroscopy [, ].
Q10: What is the significance of the E/Z isomerism in dehydro-muscone synthesis?
A10: The stereoselectivity of the ring-closing aldol condensation reaction is important, as it determines the ratio of E/Z isomers in the dehydro-muscone product. Optimizing reaction conditions to favor the desired isomer is crucial for efficient muscone synthesis [].
Q11: What are some potential advantages of using α,ω-diols as alkylating agents in the synthesis of this compound?
A11: Using α,ω-diols, such as 1,10-decanediol, offers a direct route to this compound, simplifying the synthesis and potentially improving the overall yield [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


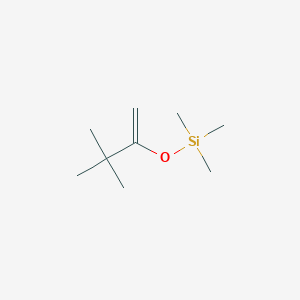

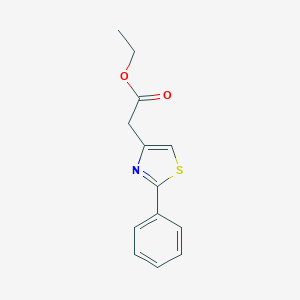

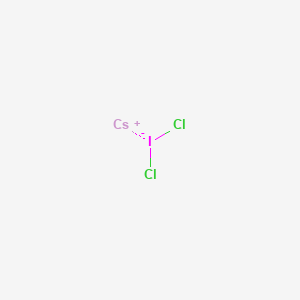
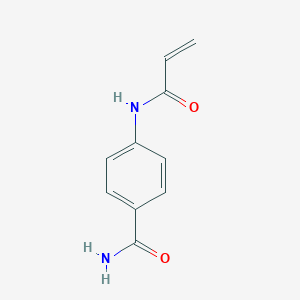

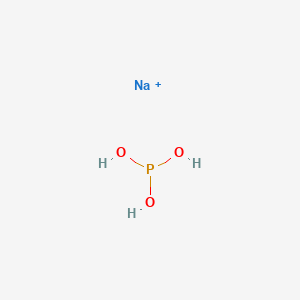
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
